molecular formula C11H9NO2S B12887611 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one

5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one

Cat. No.: B12887611
M. Wt: 219.26 g/mol
InChI Key: FWDUBDXUDYRXRB-RMKNXTFCSA-N
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Description

5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one is a heterocyclic compound featuring a thiazolidinone core substituted with a 4-methylbenzylidene group at position 5 and a thioxo group at position 2.

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

(5E)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(15)14-9/h2-6H,1H3,(H,12,13,15)/b9-6+

InChI Key

FWDUBDXUDYRXRB-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)O2

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)NC(=S)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one typically involves the Knoevenagel condensation reaction. This reaction is performed between 4-methylbenzaldehyde and 2-thioxooxazolidin-4-one in the presence of a base such as piperidine . The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods

While specific industrial production methods for 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one exerts its effects involves interaction with specific molecular targets. For instance, its potential as an aldose reductase inhibitor suggests that it binds to the active site of the enzyme, thereby preventing the reduction of glucose to sorbitol . This inhibition can help manage complications related to diabetes.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

The benzylidene substituent significantly influences electronic properties and bioactivity. Key analogs include:

Compound Name Benzylidene Substituent Key Differences Biological Activity Reference ID
5-(4-Methylbenzylidene)-2-thioxothiazolidin-4-one 4-Methyl Reference compound Antimicrobial, Anticancer
5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one 4-Methoxy Electron-donating group enhances solubility Antimicrobial
5-(4-Chlorobenzylidene)-2-thioxothiazolidin-4-one 4-Chloro Electron-withdrawing group increases reactivity Anticonvulsant
5-(4-(Dimethylamino)benzylidene)-2-thioxothiazolidin-4-one 4-Dimethylamino Strong electron donation, impacts logP Not reported

Key Findings :

  • Electron-donating groups (e.g., methoxy, dimethylamino) improve solubility but may reduce membrane permeability .
  • The 4-methyl group balances lipophilicity and electronic effects, making it a preferred scaffold for antimicrobial agents .

Modifications at the 2-Position of the Thiazolidinone Core

The 2-position substitution dictates hydrogen bonding capacity and metabolic stability:

Compound Name 2-Position Substituent Key Differences Biological Activity Reference ID
5-(4-Methylbenzylidene)-2-thioxothiazolidin-4-one Thioxo (S) High hydrogen bonding capacity Broad-spectrum antimicrobial
5-(4-Methylbenzylidene)-2-(methylthio)thiazol-4(5H)-one Methylthio (SCH₃) Reduced hydrogen bonding, increased lipophilicity Anticancer
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one Cyclopropylamino (NH-C₃H₅) Introduces basicity, tautomerism Antimicrobial

Key Findings :

  • Thioxo groups enhance hydrogen bonding with biological targets, critical for antimicrobial activity .
  • Methylthio substitution reduces polarity, improving cell membrane penetration but limiting water solubility .

Additional Substituents on the Heterocyclic Core

Modifications beyond the benzylidene and 2-position groups further diversify activity:

Compound Name Additional Substituent Key Differences Biological Activity Reference ID
3-(2-(Dimethylamino)ethyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one (D3) 3-(Dimethylaminoethyl) Introduces cationic character at pH 7.4 Enhanced antimicrobial potency
5-[4-(Benzyloxy)-3-methoxybenzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one Benzyloxy and methoxy groups Bulky substituents may hinder target binding Not reported

Key Findings :

  • Cationic groups (e.g., dimethylaminoethyl) improve interaction with negatively charged bacterial membranes .
  • Bulky substituents (e.g., benzyloxy) can reduce bioavailability due to steric hindrance .

Pharmacological Activity Comparison

Compound Class Activity Profile Mechanism Insights Reference ID
4-Methylbenzylidene derivatives Antimicrobial (Gram± bacteria) Disruption of membrane integrity
4-Chlorobenzylidene derivatives Anticonvulsant Modulation of GABA receptors
Rhodanine-oxazolone hybrids Anticancer Topoisomerase inhibition

Key Insights :

  • Antimicrobial activity correlates with lipophilicity and hydrogen bonding capacity .
  • Anticonvulsant effects may arise from halogen-mediated interactions with neural ion channels .

Yield and Purity Considerations

  • Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) typically yield >70% due to enhanced reactivity .
  • Recrystallization solvents (e.g., ethanol, acetic acid) impact purity and crystal packing .

Biological Activity

5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one is a compound that has garnered attention in recent research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and case studies.

Chemical Structure and Properties

5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one features a thioxooxazolidin ring with a methylbenzylidene substituent. Its chemical structure can be represented as follows:

  • IUPAC Name : 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one
  • Molecular Formula : C12H11NOS
  • Molecular Weight : 219.29 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes involved in key biochemical pathways, such as tyrosinase, which plays a significant role in melanin production.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Efficacy of 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus (MRSA)32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial properties, the compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory conditions.

Cytotoxic Effects

The cytotoxicity of 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one has been evaluated in various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Table 2: Cytotoxicity of 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical carcinoma)15
A549 (Lung carcinoma)20
MCF-7 (Breast carcinoma)25

Case Studies

  • Study on Tyrosinase Inhibition :
    • A study investigated the compound's ability to inhibit tyrosinase activity in B16F10 melanoma cells. Results showed that at concentrations of 10 µM, the compound significantly reduced tyrosinase activity compared to controls, indicating its potential use in treating hyperpigmentation disorders .
  • Antimicrobial Evaluation :
    • Another study evaluated the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound effectively inhibited MRSA growth at low concentrations, suggesting its potential as an alternative treatment for antibiotic-resistant infections.

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